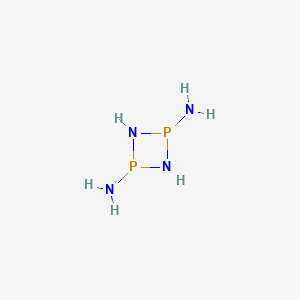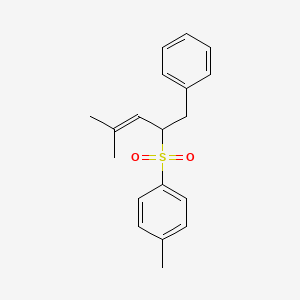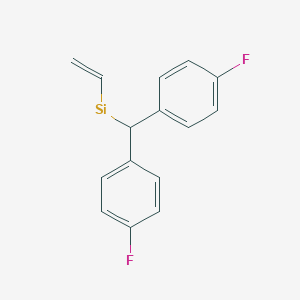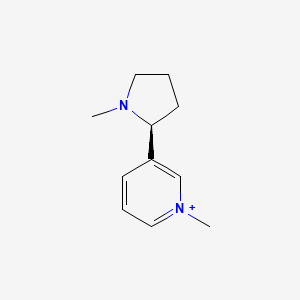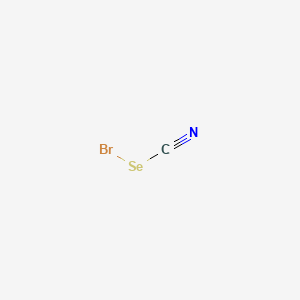![molecular formula C16H14O5S2 B14419741 3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid CAS No. 86841-04-5](/img/structure/B14419741.png)
3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid is a complex organic compound that belongs to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thioxanthene core, which is a sulfur-containing heterocyclic structure, and a sulfonic acid group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid typically involves the reaction of 9-oxo-9H-thioxanthene-2-ol with 1,3-propane sultone under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the sulfonic acid group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives with varying degrees of oxidation.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Substituted thioxanthene derivatives with different functional groups.
Applications De Recherche Scientifique
3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with biological molecules, while the thioxanthene core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorothioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
- 2,4-Diethyl-9H-thioxanthen-9-one
- Ethyl 9-oxo-9H-thioxanthene-2-carboxylate
- [(9-Oxo-9H-thioxanthen-2-yl)oxy]acetic acid
Uniqueness
3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid is unique due to the presence of both the thioxanthene core and the sulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfonic acid group enhances its solubility in water and its ability to form strong ionic interactions, while the thioxanthene core provides a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
86841-04-5 |
|---|---|
Formule moléculaire |
C16H14O5S2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-(9-oxothioxanthen-2-yl)oxypropane-1-sulfonic acid |
InChI |
InChI=1S/C16H14O5S2/c17-16-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)16)21-8-3-9-23(18,19)20/h1-2,4-7,10H,3,8-9H2,(H,18,19,20) |
Clé InChI |
AMIULHAFCHLPIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)OCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
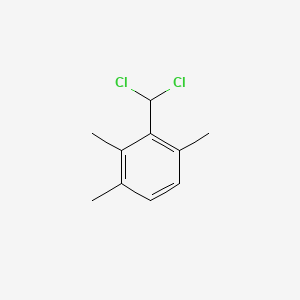
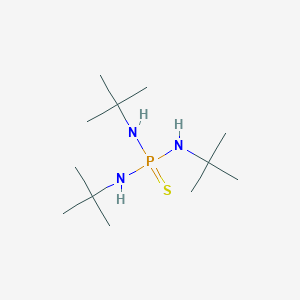
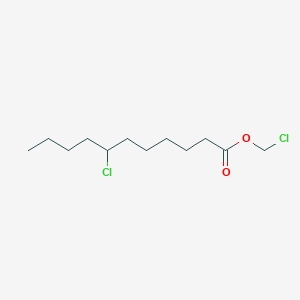

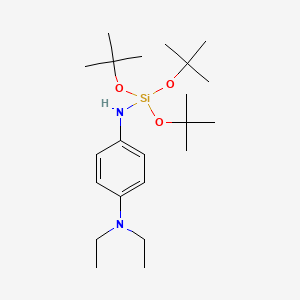
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
